molecular formula C14H23N3O3S B7092975 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B7092975
M. Wt: 313.42 g/mol
InChI Key: FQMARLFWAVKKRU-VXGBXAGGSA-N
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Description

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound with a unique structure that includes an imidazole ring, an oxane ring, and a cyclopropane sulfonamide group

Properties

IUPAC Name

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-3-17-9-8-15-13(17)12-11(5-4-10-20-12)16-21(18,19)14(2)6-7-14/h8-9,11-12,16H,3-7,10H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMARLFWAVKKRU-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NS(=O)(=O)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NS(=O)(=O)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and an aldehyde.

    Oxane Ring Formation: The oxane ring is formed via an intramolecular cyclization reaction, often involving the use of a base such as sodium hydride.

    Cyclopropane Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

    Material Science: The unique structural features of the compound make it suitable for the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide
  • **N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide

Uniqueness

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylcyclopropane-1-sulfonamide is unique due to the presence of the cyclopropane sulfonamide group, which imparts distinct chemical and biological properties

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